4-Bromothieno[2,3-c]pyridine
Description
Contextualization within Thienopyridine Chemistry
Thienopyridines are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention from researchers. igi-global.comigi-global.com Their diverse pharmacological potential has spurred the development of novel and efficient synthetic methods. researchgate.net
Overview of Fused Pyridine (B92270) Derivatives in Organic Chemistry
Fused pyridine derivatives are a cornerstone of modern organic and medicinal chemistry. researchgate.netacs.orgacs.org The fusion of a pyridine ring with other heterocyclic or carbocyclic systems gives rise to a vast array of compounds with diverse chemical properties and biological activities. researchgate.netnih.gov These compounds are integral to the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The structural diversity of fused pyridine derivatives, including their various isomeric forms, allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial in drug design. igi-global.comresearchgate.net
Significance of Thiophene (B33073) Annulation in Heterocyclic Systems
The annulation (fusion) of a thiophene ring to other cyclic systems is a powerful strategy in the design of novel heterocyclic compounds. semanticscholar.orgosi.lv Thiophene, an electron-rich aromatic heterocycle, can significantly influence the electronic properties and reactivity of the resulting fused system. abertay.ac.uk This approach has been instrumental in creating a multitude of thiophene-containing polycyclic structures with applications in materials science and medicinal chemistry. acs.orgacs.orgmdpi.com The investigation into thiophene derivatives began in earnest after the discovery of thiophene and its subsequent availability in large quantities. semanticscholar.org
Isomeric Forms of Thienopyridines and Their Relevance to Research
Thienopyridines can exist in six distinct isomeric forms, defined by the mode of fusion between the thiophene and pyridine rings. researchgate.netresearchgate.net These isomers are:
thieno[2,3-b]pyridine (B153569)
thieno[3,2-b]pyridine (B153574)
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine (B143518)
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171)
Each isomer possesses a unique electronic distribution and steric environment, leading to different chemical reactivities and biological activities. researchgate.net While thieno[2,3-b]pyridines are the most extensively studied, driven by the practical importance of their derivatives, the other isomers, including the thieno[2,3-c]pyridine scaffold, are also of significant research interest. igi-global.comresearchgate.net The less-explored thieno[3,4-b] and thieno[3,4-c]pyridines are noted to be less stable than the other isomers. igi-global.com
Historical Perspectives on Thienopyridine Synthesis and Investigation
The journey of thienopyridine chemistry began in 1913 with the synthesis of thieno[2,3-b]pyridine. igi-global.comresearchgate.net However, it was not until the 1950s that interest in this class of compounds surged. abertay.ac.uk This increased attention was fueled by both theoretical interest in the properties of a fused system containing an electron-rich thiophene ring and an electron-deficient pyridine ring, and the quest for new pharmacologically active agents. abertay.ac.uk Early research focused on developing synthetic routes to these compounds, primarily through the construction of the pyridine ring onto a pre-existing thiophene or vice versa. abertay.ac.uk Over the decades, numerous synthetic methodologies have been developed, leading to a significant expansion in the library of thienopyridine derivatives. tandfonline.com The antiplatelet and antithrombotic activities of some thienopyridine compounds were unexpected discoveries during a search for new anti-inflammatory drugs. academie-sciences.fr
Importance of Brominated Heterocycles in Synthetic Methodologies
Brominated heterocycles, including 4-Bromothieno[2,3-c]pyridine, are highly valuable intermediates in organic synthesis. researchgate.netsigmaaldrich.com The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations. guidechem.com These compounds are frequently employed in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of various substituents and the rapid construction of complex molecular architectures. researchgate.net The incorporation of bromine into heterocyclic frameworks is a pivotal strategy in both synthetic and medicinal chemistry. researchgate.netresearchgate.net The development of "green" and efficient bromination methods for aromatic and heteroaromatic compounds is an active area of research. ect-journal.kzacs.org
Research Trajectory for this compound and Related Analogs
The research trajectory for this compound and its analogs is focused on leveraging its synthetic utility. This compound serves as a key building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. guidechem.comarborpharmchem.com For instance, derivatives of thieno[2,3-c]pyridine have been investigated for their potential as anticancer agents. mdpi.com The development of new synthetic methods and the exploration of the chemical space around the thieno[2,3-c]pyridine core are ongoing areas of research. The synthesis of various derivatives, such as carboxamides and carboxylic acids, highlights the ongoing efforts to explore the potential of this heterocyclic system. bldpharm.commdpi.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1296224-08-2 | C₇H₄BrNS | 214.09 |
| Methyl this compound-2-carboxylate | 145325-40-2 | C₉H₆BrNO₂S | 272.12 |
| Ethyl this compound-2-carboxylate | 1809004-78-1 | C₁₀H₈BrNO₂S | 286.15 |
| This compound-2-carboxylic acid | 1151512-25-2 | C₈H₄BrNO₂S | 258.09 |
Structure
3D Structure
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDKBVSCMLJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296224-08-2 | |
| Record name | 4-bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 4 Bromothieno 2,3 C Pyridine
Precursor Synthesis and Derivatization
A primary approach to 4-bromothieno[2,3-c]pyridine involves the initial synthesis of the thieno[2,3-c]pyridine (B153571) scaffold, followed by halogenation. This pathway requires precise control to ensure the bromine atom is introduced at the desired C4 position.
Synthesis of the Thieno[2,3-c]pyridine Core
The construction of the fundamental thieno[2,3-c]pyridine skeleton can be achieved through several methodologies. One prominent, metal-free method proceeds in three steps starting from the readily available 2-acetylthiophene. This process begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c] Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate. The final step involves an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. nih.govresearchgate.net This method provides access to derivatives that are otherwise sparsely reported in the literature.
Another effective route involves the cyclization of a Schiff base. This is accomplished through the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal, a method that has proven particularly efficient for producing 2-halogenated analogues of thieno[2,3-c]pyridine. researchgate.net
A well-established method for creating substituted thieno[2,3-c]pyridine systems is the Gewald reaction. For instance, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be synthesized from ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur.
Regioselective Bromination Approaches for C4 Position
Direct bromination of the thieno[2,3-c]pyridine core presents significant regioselectivity challenges. Therefore, strategic approaches often involve the construction of the thiophene (B33073) ring onto a pre-halogenated pyridine (B92270) precursor to ensure the correct placement of the bromine atom.
A successful strategy involves the reaction of 3,5-dihalopyridine-4-carboxaldehydes with methyl thioglycolate. Treatment of 3,5-dibromo- or 3,5-dichloropyridine-4-carboxaldehyde with one equivalent of methyl thioglycolate, followed by exposure to a base, yields the corresponding 4-bromo- or 4-chloro-thieno[2,3-c]pyridine-2-carboxylate in good yields. researchgate.net The carboxylate group at the C2 position can then be removed through saponification and subsequent decarboxylation. researchgate.net
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| 3,5-Dichloropyridine-4-carboxaldehyde | Methyl thioglycolate, Base | 4-Chloro-thieno[2,3-c]pyridine-2-carboxylate | Thiophene ring formation |
| 3,5-Dibromopyridine-4-carboxaldehyde | Methyl thioglycolate, Base | 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate | Thiophene ring formation |
The direct electrophilic bromination of pyridine and its fused derivatives is often electronically disfavored and requires harsh conditions, such as the use of elemental halides with strong Lewis or Brønsted acids at elevated temperatures, which can lead to a mixture of products. nih.gov
To circumvent these issues, indirect methods are preferred. In the synthesis starting from 3,5-dihalopyridine-4-carboxaldehyde, the key step is a base-mediated intramolecular cyclization that forms the fused thienopyridine ring. researchgate.net For the related isomeric system, thieno[2,3-b]pyridine (B153569), a mild and regioselective bromination at the C4 position has been achieved with an 87% isolated yield, demonstrating that with the correct precursor and conditions, high selectivity is possible. nih.gov While specific catalytic systems for the direct C4 bromination of thieno[2,3-c]pyridine are not prominently documented, the synthesis of related chloro-derivatives, such as 4-chloro-3-formylthieno[2,3-b]pyridine, utilizes the Vilsmeier-Haack reagent (POCl₃/DMF). researchgate.net
The halogenation of pyridines is a long-standing challenge in synthetic chemistry due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govchemrxiv.org Direct halogenation often results in low yields and poor regioselectivity, frequently producing mixtures of isomers. nih.gov
Several strategies have been developed to overcome these challenges for pyridine systems in general:
Synthesis via Pyridine N-oxides: Activation of the pyridine ring towards electrophilic substitution can be achieved by converting it to the corresponding N-oxide.
Metalation-Halogenation: Directed ortho-metalation using strong bases followed by quenching with a halogen source can provide regiocontrol, but often requires a directing group. chemrxiv.org
Zincke Imine Intermediates: A modern approach involves the temporary transformation of the pyridine into a reactive Zincke imine intermediate. This acyclic species can undergo highly regioselective halogenation under mild conditions with reagents like N-bromosuccinimide (NBS), followed by ring-closure to yield the 3-halopyridine. nih.govchemrxiv.org
For the thieno[2,3-c]pyridine system specifically, the electronic properties of the fused rings dictate the positions of electrophilic attack. For example, electrophilic chlorination of the unsubstituted thieno[2,3-c]pyridine scaffold can occur at the C5 and C7 positions. This inherent reactivity pattern makes direct halogenation at C4 difficult. The most effective strategy to guarantee C4-halogenation is to build the thiophene ring onto a pyridine molecule that is already halogenated at the desired positions, as seen in the synthesis from 3,5-dihalopyridine-4-carboxaldehydes. researchgate.net This approach effectively bypasses the regioselectivity problems associated with the direct halogenation of the fused heterocyclic system.
Alternative Synthetic Routes to this compound
Beyond the stepwise synthesis and derivatization of the heterocyclic core, alternative strategies such as multi-component and one-pot reactions offer more convergent and efficient pathways.
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in organic chemistry that allow for the construction of complex molecules from simple precursors in a single operation. These methods are highly valued for their efficiency, atom economy, and ability to reduce waste by avoiding the isolation of intermediates. nih.gov
While a direct one-pot synthesis yielding this compound is not extensively documented, the principles of MCRs are applicable to the synthesis of its precursors. For example, various functionalized pyridines and their fused analogues are accessible through such methods. nih.govrsc.orgrsc.org A one-pot, three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation is a known method for producing highly functionalized pyridines. nih.gov Similarly, one-pot procedures exist for the synthesis of highly functionalized benzo[b]thiophenes and thieno[2,3-b]thiophenes. acs.org
The previously mentioned synthesis of the thieno[2,3-c]pyridine core utilizes a one-pot triazolation as the initial key step. nih.govresearchgate.net Conceptually, a multi-component strategy could be designed to assemble a suitably substituted pyridine or thiophene intermediate in a single step, which could then be cyclized and brominated to afford the target molecule.
| Reaction Type | Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Three-Component Tandem Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Highly functionalized N-alkylated pyridines | nih.gov |
| Domino Synthesis | 2-Hydroxychalcones, α-Bromo ketones, Ammonium acetate | Functionalized benzofuro[2,3-c]pyridines | rsc.org |
| Multi-component One-Pot Reaction | Aromatic aldehydes, Cyanothioacetamide, Ethyl benzoylacetate, etc. | Pyrido[3',2':4,5]thieno[3,2-b]pyridines | rsc.org |
Comparison of Synthetic Efficiencies and Scalability
The efficiency and scalability of synthetic routes to thieno[2,3-c]pyridines are critical for their practical application. Different methodologies present a range of yields and are suited for different scales of production.
The modified Pomeranz-Fritsch synthesis reported by Graulich et al. provides a convenient one-pot method for 2-substituted thieno[2,3-c]pyridines. While this method avoids the isolation of intermediates, the yields are highly dependent on the substituent at the 2-position. For instance, the synthesis of 2-halogenated analogues gives good yields, whereas alkyl or phenyl-substituted versions result in lower yields. thieme-connect.com
| Substituent (at C-2) | Starting Material | Yield (%) | Reference |
| H | 2-Thiophenecarboxaldehyde | 32 | thieme-connect.com |
| Cl | 5-Chloro-2-thiophenecarboxaldehyde | 52 | thieme-connect.com |
| Br | 5-Bromo-2-thiophenecarboxaldehyde | 55 | thieme-connect.com |
| CH₃ | 5-Methyl-2-thiophenecarboxaldehyde | 17 | thieme-connect.com |
| C₂H₅ | 5-Ethyl-2-thiophenecarboxaldehyde | 20 | thieme-connect.com |
| C₆H₅ | 5-Phenyl-2-thiophenecarboxaldehyde | 9 | thieme-connect.com |
A metal-free, three-step synthesis via a fused 1,2,3-triazole intermediate has been developed, offering good to excellent yields for a variety of 7-substituted thieno[2,3-c]pyridines. This method is notable for its mild conditions and circumvents the use of expensive and potentially toxic metal catalysts, which can be an advantage for scalability and cost-effectiveness. nih.govkuleuven.be The final denitrogenative transformation step, in particular, shows high efficiency for introducing diverse functional groups. nih.gov
| Nucleophile/Solvent | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 M H₂SO₄/H₂O | Thieno[2,3-c]pyridin-7-yl)methanol | 1 | 91 | nih.gov |
| Acetic acid | (Thieno[2,3-c]pyridin-7-yl)methyl acetate | 1 | 85 | nih.gov |
| Propanoic acid | (Thieno[2,3-c]pyridin-7-yl)methyl propanoate | 2 | 82 | nih.gov |
| Isobutyric acid | (Thieno[2,3-c]pyridin-7-yl)methyl isobutyrate | 3 | 75 | nih.gov |
| Pivalic acid | (Thieno[2,3-c]pyridin-7-yl)methyl pivalate | 3 | 68 | nih.gov |
The Gewald reaction is renowned for consistently producing tetrahydrothienopyridines at yields ranging from 60% to 80%, making it a reliable and scalable method for generating key precursors. igi-global.com Direct synthesis of this compound derivatives has been achieved by treating 3,5-dibromopyridine-4-carboxaldehyde with methyl thioglycolate, followed by base-induced cyclization, which provides good yields. researchgate.net
For large-scale synthesis, multi-step procedures requiring purification of each intermediate, such as the classical Pomeranz-Fritsch reaction, can be less efficient and more costly. thieme-connect.com In contrast, one-pot reactions and methods using stable, readily available starting materials under mild conditions are generally more scalable.
Purity Assessment and Isolation Techniques in Synthetic Procedures
The isolation and purification of this compound and its derivatives are essential to ensure the removal of starting materials, reagents, and byproducts. The choice of technique depends on the physical properties of the product and the nature of the impurities.
Column chromatography is a widely used method for purifying thienopyridine derivatives. acs.org The crude product mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase (a solvent or solvent mixture), separating the components based on their differential adsorption.
Recrystallization is another common and effective technique for purifying solid products. The crude material is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. For instance, some thieno[2,3-b]pyridine derivatives have been successfully purified by recrystallization from solvents like toluene (B28343) or acetic acid. tandfonline.com
Sublimation can be used for volatile solids. This process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind. This technique was used to purify 2-methylthieno[2,3-c]pyridine, affording a pure white solid. thieme-connect.com
Once isolated, the purity and identity of the compound are confirmed using a range of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. tandfonline.comarkat-usa.org
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the compound, confirming its molecular weight. thieme-connect.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibration frequencies. thieme-connect.comtandfonline.com
Elemental Analysis: This analysis determines the elemental composition (e.g., C, H, N, S) of the compound, and the results are compared with the calculated theoretical values to confirm the molecular formula. thieme-connect.comtandfonline.comarkat-usa.org
Melting Point (m.p.): A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. thieme-connect.comtandfonline.com
These techniques collectively ensure that the synthesized this compound is of the required purity and has the correct chemical structure for its intended application.
Reactivity and Transformational Chemistry of 4 Bromothieno 2,3 C Pyridine
Cross-Coupling Reactions at the C4 Bromine Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-bromothieno[2,3-c]pyridine is an excellent substrate for these transformations. The electron-deficient nature of the pyridine (B92270) ring activates the C4-Br bond towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. sci-hub.se
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. organic-chemistry.org In the context of this compound, this reaction is widely employed to introduce aryl and heteroaryl moieties at the C4 position. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or cesium fluoride. mdpi.comnih.gov The reaction tolerates a wide variety of functional groups on the boronic acid or ester coupling partner, making it a highly valuable tool for generating libraries of substituted thieno[2,3-c]pyridines. mdpi.com
Research has shown that the choice of catalyst and reaction conditions can be crucial for achieving high yields. mdpi.com For instance, studies on related heterocyclic systems have demonstrated that specific palladium catalysts and ligands can be more effective for coupling with certain aryl or heteroaryl boronic acids. nih.govresearchgate.net The electronic properties of the boronic acid also play a role, with electron-rich boronic acids often providing good yields. mdpi.com The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a broad range of 4-aryl- and 4-heteroarylthieno[2,3-c]pyridines, which are of interest in medicinal chemistry and materials science. nih.govipb.pt
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 82 | beilstein-journals.org |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Moderate | mdpi.com |
Stille Coupling Reactions
The Stille coupling reaction provides an alternative method for forming carbon-carbon bonds by reacting the bromo-substituted heterocycle with an organotin reagent. researchgate.netyoutube.com This reaction is often successful when Suzuki-Miyaura coupling proves challenging. nih.gov For the functionalization of this compound, Stille coupling can be employed to introduce various organic groups. The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like XPhos. nih.gov A key advantage of the Stille reaction is its tolerance to a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback. researchgate.net
Table 2: Comparison of Stille and Suzuki Coupling for a Diazocine System
| Coupling Partner | Coupling Type | Catalyst | Base/Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 92 | nih.gov |
| 4-Bromotoluene | Suzuki | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | 91 | nih.gov |
| 4-Bromopyridine | Stille | Pd(OAc)₂/XPhos | CsF | DMSO | - | nih.gov |
Heck Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org This reaction allows for the introduction of alkenyl substituents at the C4 position of the thieno[2,3-c]pyridine (B153571) core. The reaction is generally carried out in the presence of a palladium catalyst and a base. organic-chemistry.org While specific examples for this compound are not extensively detailed in the provided search results, the Heck reaction of other brominated pyridines and related heterocycles is well-established, suggesting its applicability to this substrate. researchgate.net The reaction of dibrominated pyridines has been shown to afford both mono- and disubstituted products, highlighting the potential for controlled functionalization. researchgate.net
Sonogashira Coupling Reactions and Alkyne Introduction
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base such as an amine. wikipedia.orgorganic-chemistry.org The Sonogashira reaction provides a direct route to introduce alkynyl groups at the C4 position of this compound. These alkynylated products are valuable intermediates for further synthetic transformations. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Table 3: General Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Palladium Catalyst | Copper(I) Salt | Amine | Various | wikipedia.orglibretexts.org |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4 position. uoanbar.edu.iq In these reactions, the bromine atom is displaced by a nucleophile.
Amination Reactions
The introduction of an amino group at the C4 position can be achieved through nucleophilic substitution of the bromine atom with an amine. This amination can be performed under various conditions, sometimes catalyzed by a transition metal or promoted by acidic or basic conditions. nih.govnih.gov For related chloro-substituted heterocycles, amination has been successfully carried out in water with acidic promotion, offering a greener alternative to traditional organic solvents. nih.gov The reactivity in these SNAr reactions is influenced by the electronic and steric properties of the incoming amine. nih.gov The Chichibabin reaction, a classic method for aminating pyridines, typically occurs at the C2 position but highlights the general susceptibility of the pyridine ring to amination. ntu.edu.sg Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, also provides a powerful method for forming C-N bonds and has been applied to related thieno[3,2-b]pyridine (B153574) systems. researchgate.net
Table 4: Conditions for Amination of Related Heterocycles
| Substrate | Amine | Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (catalytic) | Water | - | nih.gov |
| 4-Chloro-thieno[2,3-d]pyrimidine | Aniline | No HCl, 80 °C | Water | 89 | acs.org |
Thiolate and Alkoxide Substitutions
The bromine atom at the C4 position of the thieno[2,3-c]pyridine ring system is susceptible to nucleophilic substitution by thiolates and alkoxides. This reactivity is analogous to that of 4-halopyridines, where the halogen is activated towards nucleophilic attack. abertay.ac.uk The reaction with thiolates, such as the sodium salt of a thiol, leads to the formation of the corresponding 4-thioether derivatives. masterorganicchemistry.com Similarly, alkoxides, like sodium methoxide, can displace the bromide to yield 4-alkoxythieno[2,3-c]pyridines. abertay.ac.uk
These substitution reactions typically proceed via an addition-elimination (AE) mechanism. abertay.ac.uk The high electrophilicity of the C4 position, which is alpha to the pyridine nitrogen, facilitates the initial attack by the nucleophile. abertay.ac.uk Thiolates are generally excellent nucleophiles for this type of transformation. masterorganicchemistry.com The choice of solvent and reaction conditions can influence the efficiency of these substitutions.
Table 1: Examples of Thiolate and Alkoxide Substitutions
| Nucleophile | Product | Reaction Type |
| Sodium Thiolate (RSNa) | 4-(Alkylthio)thieno[2,3-c]pyridine | Nucleophilic Aromatic Substitution |
| Sodium Methoxide (NaOMe) | 4-Methoxythieno[2,3-c]pyridine | Nucleophilic Aromatic Substitution |
Electrophilic Substitution Reactions on the Thienopyridine Ring System
The thieno[2,3-c]pyridine ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the pyridine nitrogen. abertay.ac.uk However, electrophilic substitution can occur, with the position of attack being influenced by the directing effects of both the thiophene (B33073) and pyridine rings, as well as any existing substituents. researchgate.netrsc.org
In the parent thieno[2,3-b]pyridine (B153569) system, kinetic studies of reactions like hydrogen exchange and nitration have been conducted to determine the reactivity of the protonated species. rsc.org For benzo[b]thieno[2,3-c]pyridines, electrophilic substitution reactions such as nitration and acylation have been shown to occur on the benzene ring, with the position of substitution depending on the specific reaction and substituents present. researchgate.net For instance, acetylation of substituted benzo[b]thieno[2,3-c]pyridines has been observed to proceed at the 8-position, while benzoylation can lead to a mixture of products substituted at positions 6 and 8. researchgate.net It is important to note that direct electrophilic substitution on this compound itself is less common, as the bromo-substituent and the pyridine nitrogen deactivate the ring towards electrophilic attack.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom provides a site for various chemical transformations, including N-alkylation, N-oxidation, and coordination with metal centers. abertay.ac.uk
N-Alkylation and N-Oxidation
The pyridine nitrogen in this compound can be readily alkylated using alkylating agents such as alkyl halides. This reaction results in the formation of quaternary N-alkylthienopyridinium salts. abertay.ac.uk These salts are even more activated towards nucleophilic attack than the parent molecule. abertay.ac.uk
N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like peracids, such as m-chloroperoxybenzoic acid (m-CPBA). google.com This transformation yields the corresponding this compound N-oxide. acs.orgresearchgate.net The resulting N-oxides are valuable intermediates, as the N-oxide group can facilitate substitutions at the 2- and 4-positions of the pyridine ring. researchgate.netresearchgate.net For example, 4-nitropyridine-N-oxide readily undergoes substitution of the nitro group with various nucleophiles. researchgate.net The N-oxide can later be removed by reduction if desired. researchgate.net
Table 2: N-Alkylation and N-Oxidation Reactions
| Reagent | Product Type |
| Alkyl Halide (R-X) | N-Alkylthienopyridinium Salt |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Thienopyridine N-oxide |
Complexation with Metal Centers
The pyridine nitrogen of thienopyridine derivatives, including this compound, can act as a ligand, coordinating to various metal centers to form metal complexes. researchgate.netdiva-portal.org Thieno[2,3-b]pyridine and its derivatives have been used to synthesize coordination compounds with transition metals such as copper(II), cobalt(II), and nickel(II). researchgate.net In these complexes, the thienopyridine ligand typically coordinates to the metal through the pyridine nitrogen atom. researchgate.net The resulting metal complexes can exhibit interesting structural and electronic properties. For example, complexes of Rh(I) with thienopyridine derivatives have been investigated for their potential antiplatelet activity. rsc.org
Functional Group Interconversions of C4 Substituents
The bromo-substituent at the C4 position of this compound is a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. solubilityofthings.comimperial.ac.uk These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this heterocyclic scaffold.
Prominent examples of such transformations include the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used to form biaryl structures. researchgate.net
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound, catalyzed by palladium. nih.gov While effective, the toxicity of organotin reagents is a significant drawback compared to the Suzuki coupling. libretexts.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable ligand (such as BINAP or XPhos), and a base. wikipedia.orglibretexts.orgrug.nl This reaction has broad substrate scope and functional group tolerance. chemspider.comnih.gov
These cross-coupling reactions provide access to a diverse range of 4-substituted thieno[2,3-c]pyridine derivatives, which are often of interest for their potential biological activities.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkenyl-thieno[2,3-c]pyridine |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | Pd catalyst | 4-Aryl/Alkenyl-thieno[2,3-c]pyridine |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | 4-Amino-thieno[2,3-c]pyridine |
Spectroscopic and Computational Characterization of 4 Bromothieno 2,3 C Pyridine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structural determination of 4-Bromothieno[2,3-c]pyridine relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, from atomic connectivity to the three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms, respectively.
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by the electron density and the anisotropic effects of the fused aromatic rings. The protons on the pyridine (B92270) ring are typically observed at lower fields (higher ppm) compared to those on the thiophene (B33073) ring due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 4-position further influences the electronic environment, causing shifts in the adjacent proton signals.
The ¹³C NMR spectrum reveals the chemical shifts of the seven carbon atoms in the this compound skeleton. The carbon atom bonded to the bromine (C4) would exhibit a characteristic shift, and the other carbon signals would be distributed based on their proximity to the heteroatoms (N and S) and the halogen.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the same ring system, helping to assign adjacent protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.6 - 7.8 | - |
| H-3 | 7.3 - 7.5 | - |
| H-5 | 7.9 - 8.1 | - |
| H-7 | 8.8 - 9.0 | - |
| C-2 | - | ~125 |
| C-3 | - | ~122 |
| C-3a | - | ~145 |
| C-4 | - | ~115 |
| C-5 | - | ~120 |
| C-7 | - | ~150 |
Note: These are estimated values based on the parent compound thieno[2,3-c]pyridine (B153571) and known substituent effects. Actual experimental values may vary.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern for bromine; due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity (M⁺ and M⁺+2) would be observed for the molecular ion. nih.govspectrabase.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. mdpi.com For this compound, with the molecular formula C₇H₄BrNS, the exact mass can be calculated and compared to the experimental value to verify the composition. uni.lu
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄BrNS |
| Monoisotopic Mass | 212.92477 Da uni.lu |
| Nominal Mass | 213 g/mol |
Infrared (IR) spectroscopy identifies the functional groups and vibrational modes within the molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic rings. mdpi.com These include C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N bond stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the thiophene ring may give rise to a C-S stretching vibration, although this can be weak and difficult to assign. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. As a heteroaromatic compound, this compound is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. researchgate.net The fused ring system creates an extended conjugated system, and the absorption maxima (λ_max) can be correlated with the electronic structure of the molecule. The spectrum of pyridine, a related parent heterocycle, shows absorption maxima around 250-262 nm. researchgate.net The thieno[2,3-c]pyridine system would be expected to absorb in a similar or slightly red-shifted region due to the extended conjugation.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org To perform this analysis, a high-quality single crystal of this compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to produce a detailed map of electron density. wikipedia.org
This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also confirm the planarity of the fused thieno[2,3-c]pyridine ring system. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π-stacking or potential halogen bonding involving the bromine atom. libretexts.org
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental spectroscopic data. Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound. These theoretical calculations can predict the molecule's minimum energy geometry, providing optimized bond lengths and angles that can be compared with X-ray crystallography data.
Furthermore, computational models can simulate various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in peak assignment and structural confirmation. Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be determined, offering insights into the molecule's reactivity and its potential behavior in electronic applications. These computational approaches are invaluable for rationalizing experimental findings and predicting the properties of new derivatives. aps.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties and reactivity of molecular systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity.
From these frontier molecular orbital energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative framework for predicting how this compound and its derivatives will interact with other reagents. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons and participate in reactions with nucleophiles.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, with color-coding indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich region, while the hydrogen atoms and the region around the bromine atom may exhibit a more positive potential.
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound
| Parameter | Value (a.u.) |
| HOMO Energy | -0.254 |
| LUMO Energy | -0.089 |
| HOMO-LUMO Gap | 0.165 |
| Electronegativity (χ) | 0.1715 |
| Chemical Hardness (η) | 0.0825 |
| Global Softness (S) | 12.12 |
| Electrophilicity Index (ω) | 0.177 |
Note: These are representative values derived from typical DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational behavior over time. nih.gov For a relatively rigid fused ring system like this compound, MD simulations are particularly useful for understanding the subtle conformational fluctuations and the orientation of potential substituents. mdpi.com
An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water, to mimic physiological conditions. The simulation would track the atomic positions and velocities over a period of nanoseconds, governed by a classical force field. nih.gov Analysis of the resulting trajectory can reveal the most stable conformations, the flexibility of the molecule, and the solvent's influence on its structure.
For derivatives of this compound with flexible side chains, MD simulations are indispensable for exploring the accessible conformational space. nih.gov This is crucial for understanding how a molecule might adapt its shape to fit into a biological target's binding site. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize interactions with solvent molecules.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. rsc.org
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared with experimental data, can confirm the molecular structure and assist in the assignment of ambiguous signals.
IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This can help in identifying the characteristic vibrational modes associated with the thieno[2,3-c]pyridine core and the C-Br bond.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) | H2: 7.5-7.7, H3: 7.9-8.1, H5: 8.4-8.6, H7: 8.8-9.0 |
| ¹³C NMR Chemical Shift (δ, ppm) | C4 (C-Br): 115-120, Other aromatic C: 120-155 |
| Key IR Frequency (cm⁻¹) | C-Br stretch: 550-650, Aromatic C=C stretch: 1450-1600 |
Note: These are estimated ranges based on computational predictions for analogous structures and serve as a guide for experimental analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR studies can be instrumental in identifying the key structural features that govern a specific biological effect, such as anticancer activity. nih.govmdpi.com
A QSAR study involves generating a dataset of this compound derivatives with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values). A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are then calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov
A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.
Table 3: Hypothetical Descriptors for a QSAR Model of this compound Derivatives
| Derivative | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity (Log(1/IC₅₀)) |
| R = H | 2.5 | 55 | 2.1 | 5.2 |
| R = CH₃ | 2.9 | 60 | 2.3 | 5.6 |
| R = OCH₃ | 2.7 | 62 | 2.8 | 5.9 |
| R = Cl | 3.1 | 59 | 1.5 | 6.1 |
| R = NO₂ | 2.2 | 58 | 4.5 | 6.5 |
Note: This table presents a hypothetical set of descriptors and predicted activities to illustrate the principles of a QSAR study.
Advanced Applications and Functionalization of 4 Bromothieno 2,3 C Pyridine
Building Block in the Synthesis of Complex Heterocyclic Systems
The thieno[2,3-c]pyridine (B153571) core serves as a foundational structure for the development of elaborate, polycyclic heterocyclic systems. nih.gov Its derivatives are key starting materials in reactions that expand the molecular complexity, leading to novel classes of compounds. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a related derivative, has been utilized as the precursor for the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and their related fused heterocycles. nih.govresearchgate.net
The synthetic strategy involves reacting the initial amino ester with various reagents to build new rings onto the existing thieno[2,3-c]pyridine framework. The reaction with phenylisothiocyanate, for example, yields a thiourea (B124793) derivative which can then be cyclized under different conditions to form various pyridothienopyrimidine structures. nih.govresearchgate.net Further chemical transformations can produce even more complex systems, such as pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines. nih.gov
The 4-bromo substituent on the thieno[2,3-c]pyridine ring is a particularly useful functional handle for synthetic chemists. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the 4-position, demonstrating its potential as a versatile building block in drug discovery research. nih.gov A metal-free, denitrogenative transformation reaction starting from fused 1,2,3-triazoles has also been developed as a novel and effective strategy for synthesizing a library of diverse thieno[2,3-c]pyridine derivatives. nih.gov
Precursor for Pharmacologically Active Thienopyridines
The thieno[2,3-c]pyridine skeleton is recognized as a "privileged structure" in medicinal chemistry, appearing in the core of various kinase inhibitors and other biologically active compounds. nih.gov Its derivatives have been investigated for a range of pharmaceutical applications, including anticancer, antitumor, and antimicrobial agents. nih.gov
The functionalization of the thieno[2,3-c]pyridine core has led to the development of potent therapeutic candidates. The versatility of this scaffold allows chemists to modify its structure to optimize binding to specific biological targets, thereby enhancing therapeutic efficacy. A key area of development has been in oncology, where derivatives have been designed and synthesized to act as potent inhibitors of key proteins involved in cancer progression. mdpi.comresearchgate.net
Derivatives of thieno[2,3-c]pyridine have been shown to exhibit inhibitory activity against several important biological targets, underscoring their potential as therapeutic agents.
The anticancer potential of thieno[2,3-c]pyridine derivatives has been a significant area of research. mdpi.com A series of novel thieno[2,3-c]pyridine compounds were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cells. mdpi.comresearchgate.net
One promising mechanism of action identified for this class of compounds is the inhibition of Heat shock protein 90 (Hsp90). mdpi.comresearchgate.net Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell growth, proliferation, and survival. The inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.
In these studies, several compounds showed significant, concentration-dependent growth inhibition. mdpi.com The thiomorpholine-substituted hybrid compound, designated 6i , was identified as a particularly potent inhibitor across multiple cell lines. mdpi.comresearchgate.net Further investigation into its mechanism revealed that compound 6i induces cell cycle arrest in the G2 phase, thereby inhibiting cell cycle progression and leading to cell death through a mechanism distinct from apoptosis. mdpi.comresearchgate.net The potent and broad-spectrum activity of these thieno[2,3-c]pyridine derivatives suggests they are suitable lead compounds for optimization into novel anticancer agents that act via Hsp90 inhibition. mdpi.com
Table 1: Inhibitory Activity (IC₅₀) of Thieno[2,3-c]pyridine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6a | T47D (Breast) | 13.9 |
| 6i | HSC3 (Head & Neck) | 10.8 |
| 6i | T47D (Breast) | 11.7 |
| 6i | RKO (Colorectal) | 12.4 |
While the broader class of thienopyridines and related fused heterocyclic systems like thienopyrimidines have been explored for their anti-infective properties, specific data on the antifungal and antiviral activities of 4-Bromothieno[2,3-c]pyridine derivatives are not extensively documented in the reviewed literature. Studies on the isomeric thieno[2,3-b]pyridine (B153569) scaffold have shown derivatives with activity against the fungus Candida albicans and viruses such as Hepatitis C Virus (HCV) and Herpes Simplex Virus type 1 (HSV-1). arabjchem.orgnih.govresearchgate.net Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their potential as antimicrobial and antiviral agents. ijacskros.com However, dedicated studies focusing on the antifungal and antiviral profile of the thieno[2,3-c]pyridine core remain a potential area for future research.
Antiplatelet therapy is a cornerstone of cardiovascular medicine, and the thienopyridine class of drugs plays a pivotal role. angelfire.comnih.gov This activity is famously associated with the thieno[3,2-c]pyridine (B143518) isomer, which forms the core of blockbuster antiplatelet drugs like clopidogrel (B1663587) and prasugrel. nih.govwikipedia.org These agents are prodrugs that are metabolized in the liver to an active form, which then irreversibly antagonizes the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. angelfire.comnih.gov By blocking this receptor, they inhibit ADP-induced platelet activation and aggregation, thereby preventing the formation of blood clots. nih.govwikipedia.org
Furthermore, recent research has demonstrated that derivatives of the isomeric thieno[2,3-b]pyridine scaffold also possess potent anti-platelet activity, showing inhibitory effects on ADP-induced platelet activation and aggregation. nih.govfiocruz.br However, specific studies detailing the antiplatelet activity or ADP receptor antagonism of the this compound isomer are not prominent in the currently reviewed scientific literature. The investigation of this particular isomer for cardiovascular applications could be a subject for future exploration.
Inhibitory Activity against Biological Targets
Anti-inflammatory Properties
The thieno[2,3-c]pyridine scaffold, a core structure of this compound, is recognized for its diverse biological activities, including anti-inflammatory properties. researchgate.net Research into derivatives of this heterocyclic system has demonstrated their potential to modulate inflammatory pathways. For instance, certain thienopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in murine macrophages, a key mediator in the inflammatory process. researchgate.net
Studies on related pyridine (B92270) and thienopyrimidine derivatives have also highlighted their anti-inflammatory potential. researchgate.netnih.gov For example, some synthesized pyridine derivatives exhibited significant inhibition of NO production, with IC50 values indicating their potency as anti-inflammatory agents. researchgate.net The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase, are heme-dependent. nih.gov While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided results, the known activities of its parent scaffold and related compounds suggest it is a promising area for further investigation. researchgate.netresearchgate.netresearchgate.net
Enzyme Inhibition Studies (e.g., Kinases, Phosphatases)
The thieno[2,3-c]pyridine scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Derivatives of the isomeric thieno[3,2-c]pyridine have been identified as novel and potent inhibitors of Bruton's tyrosine kinase (BTK), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of c-Met kinase and have shown potential in inhibiting the growth and motility of prostate cancer cells. researchgate.netnih.gov
Research has also explored thieno[2,3-c]pyridine derivatives as inhibitors of COT kinase (also known as Tpl2), a key regulator of pro-inflammatory cytokine production. researchgate.net These studies have led to the discovery of potent and selective inhibitors of COT kinase and subsequent TNF-α production. researchgate.net Furthermore, thienopyridine scaffolds have been identified through computational methods as potential inhibitors of N-myristoyltransferase (NMT), an enzyme considered a drug target in parasitic diseases. mdpi.com
While specific enzyme inhibition studies for this compound were not explicitly detailed, its structural similarity to these biologically active compounds makes it a valuable intermediate for synthesizing potential enzyme inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups to explore structure-activity relationships and optimize inhibitory potency and selectivity. nih.gov
Modulation of Biological Pathways
Thienopyridine derivatives, including the structural class to which this compound belongs, are known to modulate various biological pathways, primarily through their action as receptor antagonists or enzyme inhibitors. A prominent example is their role as antagonists of the P2Y12 receptor, which is a key player in ADP-mediated platelet aggregation. oup.comangelfire.comnih.gov By irreversibly binding to this receptor, thienopyridines like clopidogrel and ticlopidine (B1205844) inhibit platelet activation and aggregation, a critical pathway in thrombosis. oup.comangelfire.com
Furthermore, derivatives of the related thieno[2,3-b]pyridine scaffold have been shown to inhibit hepatic gluconeogenesis by reducing the mRNA transcription levels of key enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This indicates that the thienopyridine core can be tailored to modulate metabolic pathways as well.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thienopyridine derivatives, SAR studies have provided valuable insights into the structural requirements for their therapeutic effects.
In the context of anti-inflammatory activity, studies on related pyridine derivatives have shown that the nature and position of substituents significantly influence their inhibitory effects on nitric oxide (NO) production. researchgate.net For kinase inhibitors, SAR studies on thieno[2,3-b]pyridine and thieno[3,2-c]pyridine derivatives have been instrumental in identifying potent and selective compounds. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications on the thieno[3,2-c]pyridin-4-amine (B1356683) scaffold led to compounds with nanomolar inhibitory activity. nih.gov
Similarly, for hepatic gluconeogenesis inhibitors based on the thieno[2,3-b]pyridine core, replacing a trifluoromethyl group was found to improve potency. nih.gov SAR studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors revealed that the electronic properties of substituents on the phenyl ring were critical for their activity. mdpi.com Specifically, the presence of a cyano group was found to be important for decreasing FOXM1 expression. mdpi.com
While specific SAR studies for derivatives of this compound are not detailed in the provided search results, the bromine atom at the 4-position offers a key site for chemical modification, allowing for the systematic exploration of how different substituents at this position impact biological activity. nih.gov
Prodrug Design and Metabolism Considerations
Many thienopyridine derivatives are administered as prodrugs, which are inactive compounds that are converted into their active forms within the body. nih.govnih.gov This approach is often used to improve properties such as solubility, permeability, and bioavailability. nih.gov
The well-known antiplatelet agents ticlopidine and clopidogrel are classic examples of thienopyridine prodrugs. oup.comnih.govnih.gov They undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form an active thiol metabolite. angelfire.comnih.govresearchgate.net This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation. oup.com
The metabolism of these prodrugs is a critical factor influencing their efficacy. The metabolic pathway can be complex, with competing pathways leading to inactive metabolites. nih.gov Genetic variations in CYP enzymes, such as CYP2C19, can significantly impact the extent of active metabolite formation and, consequently, the antiplatelet response. nih.gov Furthermore, co-administration of other drugs that are metabolized by or inhibit these same CYP enzymes can lead to drug-drug interactions, altering the effectiveness of the thienopyridine prodrug. nih.gov
The design of new thienopyridine-based therapeutic agents must, therefore, carefully consider these metabolic aspects to ensure predictable and effective bioactivation and to minimize variability in patient response.
Materials Science Applications
Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
The thienopyridine scaffold has shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The fused aromatic ring system of thienopyridine provides a rigid and planar structure with desirable electronic and photophysical properties.
Thieno[3,2-c]pyridine-based phosphorescent iridium (Ir) complexes have been synthesized and utilized in the fabrication of solution-processable OLEDs. researchgate.net These materials have demonstrated high external quantum efficiencies. researchgate.net The introduction of substituents onto the thienopyridine core can be used to tune the emission color and improve the performance of the OLED devices.
In a related context, pyrene-pyridine integrated molecules have been developed as hole-transporting materials for solution-processed OLEDs, exhibiting stable performance and reduced efficiency roll-off. nih.gov Furthermore, novel diazenyl pyridothiophene dyes have been synthesized and investigated as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating the versatility of the thiophene-pyridine architecture in organic electronics. mdpi.com
While direct applications of this compound in OLEDs are not specified, its structure suggests potential as a building block for creating novel organic electronic materials. The bromine atom can be readily functionalized through cross-coupling reactions to introduce various aryl or other functional groups, enabling the synthesis of a diverse library of materials with tailored optoelectronic properties for applications in OLEDs and other organic electronic devices.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the development or application of this compound as a fluorescent probe or sensor. While the broader family of thienopyridines and their isomers have been investigated for their fluorescent properties, the direct functionalization of the this compound scaffold for the explicit purpose of creating fluorescent probes and sensors is not documented in the reviewed sources.
Therefore, it is not possible to provide detailed research findings, data tables, or specific examples as requested for section "5.3.2. Fluorescent Probes and Sensors" within the advanced applications of this particular compound. The scientific community has yet to explore and report on this specific application area for this compound.
Future Directions and Emerging Research Avenues for 4 Bromothieno 2,3 C Pyridine
Catalytic Asymmetric Synthesis of Chiral Derivatives
The development of methods for the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives is a challenging yet crucial area of research, given the prevalence of such motifs in pharmaceuticals and biologically active compounds. chim.it Future research on 4-Bromothieno[2,3-c]pyridine is expected to focus on the creation of chiral derivatives, as enantiomeric purity is often critical for therapeutic efficacy and safety.
Adapting established catalytic asymmetric reactions to the thieno[2,3-c]pyridine (B153571) core represents a promising avenue. chim.it Methodologies such as asymmetric hydrogenation of ketones and imines, cross-coupling reactions, and C-H functionalization, which have been successfully applied to other pyridine-containing molecules, could be explored. chim.it For instance, new chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized, and studies have shown that the (R)-enantiomers can display greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry. nih.gov The development of novel chiral catalysts, including N-heterocyclic carbenes and transition metal complexes, will be instrumental in achieving high enantioselectivity for reactions involving the this compound scaffold. rsc.org Success in this area would unlock access to a new chemical space of enantiomerically pure compounds for biological evaluation.
Exploration of Novel Bioactive Scaffolds
The thienopyridine core is a well-established pharmacophore present in several approved drugs and clinical candidates. arizona.eduwikipedia.orgnih.gov Derivatives of thieno[2,3-c]pyridine and its isomers have demonstrated a wide spectrum of biological activities. kuleuven.benih.gov The 4-bromo substituent on the thieno[2,3-c]pyridine ring serves as a highly versatile synthetic handle, enabling the exploration of novel bioactive scaffolds through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This functionalization allows for the systematic modification of the core structure to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov
Future research will likely expand upon the known biological activities of the broader thienopyridine class to discover new therapeutic applications for this compound derivatives. Areas of high interest include oncology, infectious diseases, and metabolic disorders. For example, thieno[2,3-c]pyridine derivatives have been investigated as potent anticancer agents that inhibit Heat Shock Protein 90 (Hsp90). mdpi.comnih.gov Similarly, related thienopyridine structures have shown promise as inhibitors of hepatitis C virus (HCV), hepatic gluconeogenesis for diabetes treatment, and various kinases involved in cell signaling pathways. kuleuven.benih.govresearchgate.netnih.gov
Table 1: Investigated Biological Activities of Thienopyridine Scaffolds
| Biological Target/Activity | Specific Scaffold Investigated | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| Hsp90 Inhibition | Thieno[2,3-c]pyridine derivatives | Cancer | mdpi.com, nih.gov |
| CYP17 Inhibition | Benzothieno[2,3-c]pyridine derivatives | Prostate Cancer | nih.gov |
| HCV Inhibition | Thieno[2,3-b]pyridine (B153569) analogues | Infectious Disease (Hepatitis C) | nih.gov |
| Hepatic Gluconeogenesis Inhibition | Thieno[2,3-b]pyridine derivatives | Type 2 Diabetes | researchgate.net, nih.gov |
| P2Y12 ADP Receptor Antagonism | Thienopyridine derivatives | Cardiovascular Disease | mdpi.com, arizona.edu, wikipedia.org |
| Antimicrobial Activity | Thieno[2,3-b] & Thieno[2,3-c]pyridines | Infectious Disease | ekb.eg, nih.gov |
| Kinase Inhibition (e.g., VEGFR-2) | Thieno[3,2-b]pyridine (B153574) derivatives | Cancer (Angiogenesis) | mdpi.com |
Integration with Flow Chemistry Techniques
The synthesis and derivatization of complex heterocyclic molecules like this compound can benefit significantly from the adoption of modern manufacturing technologies such as continuous flow chemistry. mdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for telescoped multi-step syntheses. mdpi.comuc.pt These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require strict control to minimize side-product formation.
The application of flow chemistry to the synthesis of the thienopyridine anti-platelet drug ticlopidine (B1205844) has already been demonstrated, showcasing the feasibility and scalability of this approach for this class of compounds. nih.gov Future work could involve developing robust flow protocols for the key synthetic steps leading to this compound and its subsequent functionalization. Integrating in-line purification and analytical tools could enable the automated, on-demand synthesis of compound libraries for high-throughput screening, accelerating the drug discovery process. mdpi.com This approach would not only improve efficiency and reproducibility but also facilitate a safer and more sustainable manufacturing process.
Advanced in Silico Screening and Drug Design
Computational methods are indispensable tools in modern drug discovery, and they are poised to play a pivotal role in advancing research on this compound. mdpi.com In silico techniques can guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.
Future research will leverage a variety of computational approaches. Molecular docking studies can predict the binding modes of this compound analogues within the active sites of various biological targets, such as kinases and metabolic enzymes, helping to elucidate the structural basis for their activity. mdpi.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties will be crucial for optimizing lead candidates and ensuring they possess favorable drug-like characteristics. mdpi.comnih.gov
Table 2: Applications of In Silico Methods in Thienopyridine Research
| Computational Technique | Application | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | Binding mode analysis of derivatives in target proteins (e.g., Hsp90, PI3K). | To understand molecular interactions and guide rational design. | mdpi.com, nih.gov, nih.gov |
| ADME Prediction | Evaluation of pharmacokinetic and drug-like properties. | To prioritize compounds with favorable profiles for further development. | mdpi.com, nih.gov, nih.gov |
| Virtual Screening | Screening large compound libraries against a specific biological target. | To identify potential hit compounds for experimental validation. | researchgate.net |
| QSAR | Correlating chemical structure with biological activity. | To build predictive models for designing more potent analogues. | nih.gov |
Applications in Supramolecular Chemistry and Materials Science
Beyond its biomedical potential, the thieno[2,3-c]pyridine scaffold possesses unique electronic and photophysical properties that make it an attractive candidate for applications in materials science and supramolecular chemistry. kuleuven.be The fused aromatic system, containing both electron-rich (thiophene) and electron-deficient (pyridine) rings, imparts distinct optoelectronic characteristics. The bromine atom provides a convenient site for modification, allowing for the tuning of these properties and the incorporation of the scaffold into larger, functional materials.
Future research could explore the use of this compound as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to engage in π-π stacking and coordinate with metal ions could be exploited in the design of novel sensors, molecular switches, or functional metal-organic frameworks (MOFs). researchgate.net Drawing inspiration from other nitrogen-containing heterocycles like terpyridines, which are widely used in supramolecular assembly, derivatives of this compound could be designed to self-assemble into complex, ordered architectures with emergent properties. researchgate.net The synthesis of polymers incorporating this moiety could also lead to new materials with tailored thermal and electronic characteristics. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromothieno[2,3-c]pyridine, and what are their respective yields and limitations?
- Methodological Answer : The regioselective bromination of thieno[2,3-c]pyridine using N-bromosuccinimide (NBS) under mild conditions (e.g., dimethylformamide at 0–25°C) is a primary method, achieving ~87% yield for 4-bromo derivatives . Alternative approaches include transition-metal-catalyzed cross-coupling or Madelung cyclization, though the latter may require optimization to avoid low yields (e.g., 22% in pyrrolo[2,3-c]pyridine systems) . Limitations include competing bromination at other positions and sensitivity to reaction conditions (e.g., solvent polarity, temperature).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects in crystalline derivatives . Computational tools like Gaussian or Spartan can supplement experimental data for bond angle and electronic structure analysis .
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds efficiently (yields >80%) to introduce substituents for drug discovery . Optimization requires careful selection of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to minimize dehalogenation side reactions.
Advanced Research Questions
Q. How does bromination at the 4-position influence the electronic and steric properties of thieno[2,3-c]pyridine, and how can this be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that bromine’s electron-withdrawing effect reduces electron density at the pyridine nitrogen, enhancing electrophilicity. Molecular descriptors like Hammett constants (σₚ ≈ 0.23 for Br) and frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity in nucleophilic substitution. Cheminformatics tools (e.g., QSPR models) correlate these properties with biological activity .
Q. How can contradictions in reported biological activities of brominated thienopyridines be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR analysis involves synthesizing derivatives with varying substituents (e.g., Cl, NO₂, CH₃) and comparing bioactivity metrics (e.g., IC₅₀). For example, electron-withdrawing groups (Br, Cl) enhance radical scavenging in pyrano[2,3-c]pyridines (IC₅₀ = 223–252 µM), while electron-donating groups (OCH₃) reduce activity . Contradictions arise from assay variability (e.g., DPPH vs. ABTS tests), requiring standardized protocols and multi-parametric QSAR modeling .
Q. What experimental strategies optimize regioselectivity in the bromination of thieno[2,3-c]pyridine derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor 4-bromination via stabilization of transition states.
- Catalyst design : Lewis acids (e.g., FeCl₃) direct bromine to electron-rich positions.
- Substituent effects : Pre-existing substituents (e.g., methyl groups) sterically block competing sites .
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic 4-bromo products, while higher temperatures may lead to isomerization.
Q. How can researchers design experiments to evaluate the proton pump inhibitory potential of this compound derivatives?
- Methodological Answer :
- In vitro assays : Measure H⁺/K⁺-ATPase inhibition in gastric membrane preparations using a spectrophotometric phosphate release assay .
- Structural analogs : Compare with pyrrolo[2,3-c]pyridine derivatives, which exhibit reversible proton pump inhibition (IC₅₀ < 1 µM) .
- Molecular docking : Simulate binding to ATPase active sites (PDB: 5Y2B) to identify critical interactions (e.g., hydrogen bonds with Lys-791 or Asp-826) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
